molecular formula C8H12N2O7 B3029213 Asp-Asp CAS No. 58471-53-7

Asp-Asp

Cat. No.: B3029213
CAS No.: 58471-53-7
M. Wt: 248.19 g/mol
InChI Key: FRYULLIZUDQONW-UHFFFAOYSA-N
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Description

Aspartic acid, commonly referred to as Asp-Asp, is a naturally occurring amino acid that plays a crucial role in the biosynthesis of proteins. It exists in two isoforms: L-aspartic acid and D-aspartic acid. L-aspartic acid is more prevalent in nature and is involved in various metabolic pathways, while D-aspartic acid is found in smaller amounts and has specific roles in the brain and endocrine system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aspartic acid can be synthesized through several methods. One common method involves the hydrolysis of asparagine, which yields aspartic acid and ammonia. Another method is the chemical synthesis from fumaric acid and ammonia, which involves the use of a catalyst such as a metal oxide .

Industrial Production Methods

Industrial production of aspartic acid typically involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce aspartic acid. The fermentation process is optimized to maximize yield, and the aspartic acid is then purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Aspartic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Aspartic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Aspartic acid can be compared with other amino acids such as glutamic acid and asparagine:

    Glutamic Acid: Similar in structure but has an additional methylene group. Both are excitatory neurotransmitters, but glutamic acid is more abundant in the brain.

    Asparagine: An amide derivative of aspartic acid.

Aspartic acid’s unique role in both neurotransmission and metabolism, along with its involvement in hormone regulation, sets it apart from other amino acids.

Properties

IUPAC Name

2-[(2-amino-3-carboxypropanoyl)amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O7/c9-3(1-5(11)12)7(15)10-4(8(16)17)2-6(13)14/h3-4H,1-2,9H2,(H,10,15)(H,11,12)(H,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYULLIZUDQONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aspartyl-Aspartate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58471-53-7
Record name NSC332639
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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